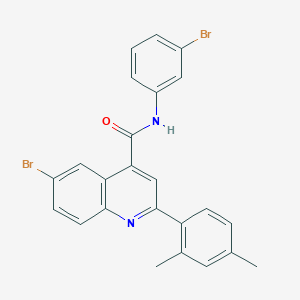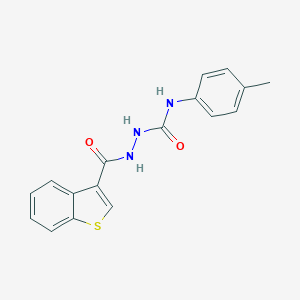![molecular formula C30H26N4O5 B445644 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445644.png)
2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenoxy group, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and nitriles under controlled conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .
Applications De Recherche Scientifique
2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-AMINO-4-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Amino-4,5-imidazoledicarbonitrile
- 4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile
- Methyl 4-(3-Amino-4-nitrophenoxy)benzoate These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties .
Propriétés
Formule moléculaire |
C30H26N4O5 |
|---|---|
Poids moléculaire |
522.5g/mol |
Nom IUPAC |
2-amino-4-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C30H26N4O5/c1-38-27-15-10-19(16-20(27)18-39-23-13-11-22(12-14-23)34(36)37)28-24(17-31)30(32)33(21-6-3-2-4-7-21)25-8-5-9-26(35)29(25)28/h2-4,6-7,10-16,28H,5,8-9,18,32H2,1H3 |
Clé InChI |
FHMIUHRJIUEXLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N)COC5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 4-(4-sec-butylphenyl)-2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B445561.png)

![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B445565.png)
![4-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B445567.png)

![2,2-dibromo-1-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B445570.png)


![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B445576.png)
![2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445577.png)
![N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE](/img/structure/B445580.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide](/img/structure/B445584.png)
